molecular formula C8H9FN2O3S B1142962 2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide CAS No. 175203-76-6

2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide

Cat. No.: B1142962
CAS No.: 175203-76-6
M. Wt: 232.23
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide is a useful research compound. Its molecular formula is C8H9FN2O3S and its molecular weight is 232.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies, supported by data tables.

The compound features a sulfonamide functional group and a hydroxamic acid derivative, which are known to enhance biological activity through various mechanisms. The presence of the fluorine atom in the phenyl ring is also significant as it can affect the compound's pharmacokinetics and binding affinity.

The primary mechanism of action for this compound involves the inhibition of specific enzymes or receptors that are crucial in various biological pathways. The compound has been shown to interact with metalloproteinases and other proteolytic enzymes, potentially influencing processes such as inflammation and cancer progression.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on certain metalloproteinases, which play a role in extracellular matrix remodeling and tumor metastasis. For instance, it has been characterized as a selective inhibitor of ADAMTS7, an enzyme implicated in the progression of cardiovascular diseases .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. It has shown efficacy against breast cancer cells by targeting specific signaling pathways involved in cell survival .

Antimicrobial Properties

There is emerging evidence that this compound possesses antimicrobial properties. Preliminary studies indicate its potential effectiveness against various bacterial strains, suggesting a role in developing new antibiotic agents.

Case Study 1: ADAMTS7 Inhibition

A study focused on the design and synthesis of hydroxamate-based arylsulfonamides revealed that this compound is a potent inhibitor of ADAMTS7. The compound displayed a Ki value significantly lower than previously reported inhibitors, indicating enhanced selectivity and potency .

Case Study 2: Anticancer Efficacy

In a series of experiments involving breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability. The mechanism was linked to the induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins .

Data Tables

Biological Activity Target Effect Reference
Enzyme InhibitionADAMTS7Potent inhibitor (Ki = 9 nM)
Anticancer ActivityBreast Cancer CellsInduces apoptosis
Antimicrobial PropertiesVarious Bacterial StrainsEffective against multiple strains

Q & A

Q. What are the optimal synthetic routes for 2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide, and how can reaction conditions be optimized to improve yield and purity?

Basic Research Question
The synthesis of this compound involves multi-step reactions, typically starting with the sulfonylation of a fluorophenyl precursor followed by coupling with hydroxyacetimidamide. Key steps include:

  • Sulfonylation : Reacting 4-fluorobenzenesulfonyl chloride with a suitable intermediate under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
  • Imidamide Formation : Coupling the sulfonyl intermediate with hydroxyacetimidamide using carbodiimide-based coupling agents (e.g., EDCI or DCC) in dry THF .
    Optimization Strategies :
  • Temperature Control : Maintaining low temperatures (-10°C to 0°C) during sulfonylation minimizes side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) ensures high purity (>95%) .
  • Yield Improvement : Extended reaction times (24–48 hours) for imidamide coupling and stoichiometric excess of the sulfonyl chloride (1.2–1.5 eq) enhance yields .

Q. What spectroscopic methods are most effective for confirming the structural integrity of this compound, and how can potential impurities be identified?

Basic Research Question
Key Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks: aromatic protons (δ 7.2–8.1 ppm, split due to fluorine coupling), sulfonyl group (no direct protons), and hydroxyimidamide (δ 9.5–10.5 ppm, broad) .
    • ¹³C NMR : Confirm sulfonyl (C-SO₂) at ~110 ppm and fluorophenyl carbons (C-F coupling visible as splitting) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular formula (e.g., C₈H₈FN₂O₃S, [M+H]⁺ = 255.04) .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl groups .
    Impurity Detection :
  • HPLC-PDA : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to detect unreacted starting materials or byproducts (e.g., hydrolyzed intermediates) .

Q. How does the fluorophenyl sulfonyl moiety influence the compound's biological activity, and what in silico methods can predict its interactions with biological targets?

Advanced Research Question
Role of Fluorophenyl Sulfonyl Group :

  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, enhancing half-life .
  • Binding Affinity : The sulfonyl group engages in hydrogen bonding with residues in target proteins (e.g., kinases or receptors) .
    In Silico Methods :
  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes with targets (e.g., Polo-like kinase 1 [Plk1] for anticancer activity) .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with activity .
  • Pharmacokinetic Prediction : SwissADME or pkCSM assess Lipinski’s rule compliance (e.g., molecular weight <500, logP <5) .

Q. What strategies can resolve contradictions in biological activity data observed across different studies involving this compound?

Advanced Research Question
Common Sources of Contradictions :

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or assay conditions (e.g., serum concentration, incubation time) .
  • Purity Discrepancies : Impurities >5% (e.g., unreacted sulfonyl chloride) may skew IC₅₀ values .
    Resolution Strategies :
  • Standardized Protocols : Use validated assays (e.g., NIH/NCATS guidelines) and report purity via HPLC .
  • Structural Analog Comparison : Test derivatives (e.g., methyl vs. trifluoromethyl substitutions) to isolate moiety-specific effects .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends .

Q. How can the pharmacokinetic properties of this compound be optimized for therapeutic applications, and what in vitro models are appropriate for preliminary assessment?

Advanced Research Question
Optimization Strategies :

  • Solubility Enhancement : Formulate with cyclodextrins or PEG-based nanocarriers to improve aqueous solubility .
  • Metabolic Stability : Introduce deuterium at vulnerable positions (e.g., α to sulfonyl) to slow CYP450-mediated degradation .
    In Vitro Models :
  • Caco-2 Monolayers : Assess intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .
  • Microsomal Stability Assays : Use human liver microsomes to estimate hepatic clearance (t₁/₂ >30 mins desirable) .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction (target: >5% unbound) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Advanced Research Question
Challenges :

  • Exothermic Reactions : Sulfonylation at scale may require jacketed reactors for temperature control .
  • Purification Bottlenecks : Replace column chromatography with continuous crystallization or membrane filtration .
    Mitigation Strategies :
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress .
  • Green Chemistry : Substitute dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale use .

Q. How does the compound’s stability under varying pH and temperature conditions impact its storage and handling in laboratory settings?

Basic Research Question
Stability Profile :

  • pH Sensitivity : Degrades rapidly in acidic conditions (pH <3) via sulfonyl group hydrolysis. Store in neutral buffers (pH 6–8) .
  • Thermal Stability : Stable at 4°C for >6 months; avoid freeze-thaw cycles to prevent aggregation .
    Handling Recommendations :
  • Desiccation : Store under argon or nitrogen in sealed vials with desiccants (e.g., silica gel) .
  • Light Sensitivity : Protect from UV exposure using amber glassware .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPCRDRACVTHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1F)S(=O)(=O)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938631
Record name (4-Fluorobenzene-1-sulfonyl)-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728230
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175203-76-6
Record name (4-Fluorobenzene-1-sulfonyl)-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-76-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.